![molecular formula C15H17NO2 B1412805 Benzyl 4-ethynylpiperidine-1-carboxylate CAS No. 1824019-55-7](/img/structure/B1412805.png)
Benzyl 4-ethynylpiperidine-1-carboxylate
Overview
Description
“Benzyl 4-ethynylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C15H17NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “Benzyl 4-ethynylpiperidine-1-carboxylate” is 243.30 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
While specific chemical reactions involving “Benzyl 4-ethynylpiperidine-1-carboxylate” are not mentioned in the literature, similar compounds like “Benzyl 4-hydroxy-1-piperidinecarboxylate” are used as reactants for the synthesis of various compounds .Physical And Chemical Properties Analysis
“Benzyl 4-ethynylpiperidine-1-carboxylate” is a liquid at room temperature . Its boiling point and other physical properties are not specified in the literature.Scientific Research Applications
Synthesis of Bioactive Molecules
Benzyl 4-ethynylpiperidine-1-carboxylate: is a valuable intermediate in the synthesis of various bioactive molecules. Its structure is amenable to modifications that can lead to the development of new pharmacologically active compounds. For instance, it can be used to synthesize piperidine derivatives that show promise as P2Y12 antagonists . These antagonists are crucial in the development of antiplatelet drugs, which are used to prevent blood clots.
Organic Electronics
The ethynyl group in Benzyl 4-ethynylpiperidine-1-carboxylate is a key functional group for the construction of molecular rods, which are essential components in organic electronics . These rods can be used to create conjugated systems that are integral to the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Antibacterial Agents
The compound’s versatility allows for its use in the synthesis of oxazolidinone-quinolone hybrids . These hybrids have been studied for their antibacterial activity, offering a potential pathway for the development of new antibiotics that can combat resistant bacterial strains.
Prodrug Design
Benzyl 4-ethynylpiperidine-1-carboxylate: can serve as a reactant for the creation of cyclic prodrugs of RGD peptidomimetics . These prodrugs can enhance the bioavailability and stability of therapeutic peptides, which are used in targeting specific cell receptors in cancer treatment.
Catalysis
The compound can be employed in catalytic processes, particularly in the oxidation of alcohols . Its structural features may facilitate the development of new catalytic systems that can improve the efficiency and selectivity of chemical reactions.
Safety and Hazards
While specific safety and hazard information for “Benzyl 4-ethynylpiperidine-1-carboxylate” is not available, compounds with similar structures may have certain hazards. For instance, “Benzyl 4-hydroxy-1-piperidinecarboxylate” has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
benzyl 4-ethynylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQOOIHCWGQKNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-ethynylpiperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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